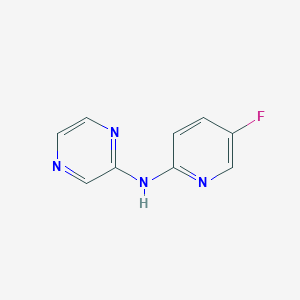

N-(5-Fluoropyridin-2-yl)pyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN4 |

|---|---|

Molecular Weight |

190.18 g/mol |

IUPAC Name |

N-(5-fluoropyridin-2-yl)pyrazin-2-amine |

InChI |

InChI=1S/C9H7FN4/c10-7-1-2-8(13-5-7)14-9-6-11-3-4-12-9/h1-6H,(H,12,13,14) |

InChI Key |

NAPDFHNZRCOIKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)NC2=NC=CN=C2 |

Origin of Product |

United States |

Contextualizing Fluorinated Heterocycles in Drug Discovery and Design

The deliberate incorporation of fluorine into heterocyclic rings is a well-established and powerful strategy in modern drug discovery. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, with over 85% of bioactive compounds featuring such moieties. nih.gov The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties in beneficial ways. nih.govnih.gov

Key advantages of fluorination include:

Enhanced Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.govnih.gov

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can optimize a drug's interaction with its biological target and improve its absorption and distribution. nih.govnih.gov

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a target protein. nih.gov

The strategic placement of fluorine atoms on heterocyclic scaffolds has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov This success has solidified the role of fluorinated heterocycles as a cornerstone of contemporary medicinal chemistry.

Significance of Pyrazine and Pyridine Motifs in Bioactive Compounds

Both pyrazine (B50134) and pyridine (B92270) are six-membered aromatic heterocycles containing nitrogen atoms that are frequently found in biologically active molecules. Their presence is often critical for establishing key interactions with biological targets.

Pyrazine , a diazine containing two nitrogen atoms at positions 1 and 4, is a versatile scaffold found in compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govsemanticscholar.org The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition at the active sites of enzymes and receptors. While historically less explored in agricultural science, recent research has highlighted the potential of pyrazine derivatives as insect growth modulators. nih.gov

Pyridine , a single nitrogen-containing heterocycle, is one of the most prevalent N-heterocycles found in pharmaceuticals. nih.gov Its derivatives exhibit a wide array of biological activities, including antimicrobial, antiviral, and antitubercular properties. mdpi.commdpi.com The pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and cation-pi interactions, all of which contribute to the binding affinity of a drug to its target. The functionalization of the pyridine ring is a common strategy to fine-tune the pharmacological profile of a lead compound. semanticscholar.org

The combination of these two motifs, as seen in the N-(5-Fluoropyridin-2-yl)pyrazin-2-amine scaffold, offers a rich platform for creating diverse chemical libraries with a high potential for biological activity.

Overview of the N 5 Fluoropyridin 2 Yl Pyrazin 2 Amine Structural Template for Research

The N-(5-Fluoropyridin-2-yl)pyrazin-2-amine framework serves as a valuable template in the design of kinase inhibitors, a class of drugs that target protein kinases, which play a central role in cell signaling and are often dysregulated in diseases like cancer. Specifically, this scaffold has been instrumental in the development of inhibitors for Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway. nih.govnih.gov

Inhibiting CHK1 can prevent cancer cells from repairing DNA damage induced by chemotherapy or radiation, thereby enhancing the efficacy of these treatments. Research has shown that the (pyridin-2-ylamino)pyrazine core is a key pharmacophore for potent CHK1 inhibition. nih.gov

The development of selective CHK1 inhibitors often involves the hybridization of different chemical scaffolds. The N-(5-Fluoropyridin-2-yl)pyrazin-2-amine structure can be seen as a result of such a strategy, combining the favorable properties of both the pyridine (B92270) and pyrazine (B50134) rings. The fluorine atom on the pyridine ring can be strategically employed to modulate the compound's electronic properties and metabolic stability, potentially leading to improved potency and pharmacokinetic profiles. nih.gov

Detailed structure-activity relationship (SAR) studies on related 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have provided insights into how modifications to this core structure affect CHK1 inhibition. For instance, substitutions on the pyridine ring can significantly impact the compound's activity and selectivity.

The table below presents data from a study on CHK1 inhibitors, showcasing how substitutions on the pyridine ring of a related scaffold influence inhibitory activity.

| Compound | Substitution on Pyridine Ring | CHK1 IC₅₀ (nM) |

| 1 | 5-H | 2.5 |

| 2 | 5-F | 1.3 |

| 3 | 5-Cl | 1.1 |

| 4 | 5-CN | 0.8 |

| 5 | 5-Me | 1.7 |

| 6 | 4-Me | 10 |

| Data adapted from studies on related CHK1 inhibitors. |

This data illustrates that small modifications to the pyridine moiety, such as the introduction of a fluorine atom at the 5-position, can enhance the inhibitory potency against CHK1. The N-(5-Fluoropyridin-2-yl)pyrazin-2-amine scaffold, therefore, represents a highly "privileged" structure, providing a robust foundation for the design and optimization of novel kinase inhibitors and other potential therapeutic agents.

An in-depth exploration of the chemical compound N-(5-Fluoropyridin-2-yl)pyrazin-2-amine necessitates a detailed understanding of the advanced synthetic methodologies employed to construct its unique heteroaromatic scaffold. The synthesis of this molecule is a multi-stage process that relies on the strategic formation of its constituent parts—a substituted fluoropyridine and a functionalized pyrazine—followed by their precise coupling. This article focuses exclusively on the chemical strategies for the synthesis of the 5-Fluoropyridin-2-amine precursor, the functionalization of the pyrazine ring, and the ultimate coupling reactions that assemble the final N-(5-Fluoropyridin-2-yl)pyrazin-2-amine structure.

Structure Activity Relationship Sar and Ligand Design Principles for N 5 Fluoropyridin 2 Yl Pyrazin 2 Amine Analogues

Fluorine Atom Position and Its Influence on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. mdpi.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly impact a molecule's behavior. nih.govresearchgate.net In the context of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine analogues, the position of the fluorine atom on the pyridine (B92270) ring is a key determinant of biological activity.

Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups through inductive effects, which can influence how the molecule interacts with its biological target. nih.gov Strategic placement of fluorine can block sites susceptible to metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of the compound. nih.gov Furthermore, fluorine substitution can affect the lipophilicity of the molecule, which in turn influences its ability to penetrate biological membranes and access its target site. mdpi.commdpi.com

The specific position of the fluorine atom can also fine-tune binding affinity and selectivity. mdpi.com For instance, moving the fluorine atom from the 5-position to other positions on the pyridine ring (e.g., 3, 4, or 6-position) would redistribute the electron density of the ring system. This redistribution can affect the strength of hydrogen bonds or other non-covalent interactions with the receptor's binding pocket. Studies on other fluorinated heterocyclic compounds have shown that positional isomers can exhibit vastly different biological activities, with one isomer being highly potent while others are inactive. nih.gov For example, in a series of fluorinated indazole derivatives, a fluorine atom at the C6 position significantly enhanced inhibitory potency and oral bioavailability compared to a fluorine at the C4 position. nih.gov This highlights the critical role of precise fluorine placement in optimizing ligand-receptor interactions.

Impact of Pyrazine (B50134) Ring Substitutions on Potency and Selectivity

The pyrazine ring is a core component of the N-(5-Fluoropyridin-2-yl)pyrazin-2-amine scaffold and serves as a versatile platform for structural modifications. nih.gov Introducing substituents onto this ring can profoundly affect the compound's potency and selectivity by altering its steric, electronic, and hydrophobic properties.

The pattern of substitution on the pyrazine ring directly influences how the ligand fits into and interacts with the receptor's binding site. The size, shape, and electronic nature of the substituents are crucial.

Steric Effects : Introducing bulky substituents can create steric hindrance that prevents optimal binding, leading to a loss of activity. Conversely, smaller groups like methyl or ethyl may fill small hydrophobic pockets within the receptor, enhancing binding affinity. In studies of other heterocyclic scaffolds, the addition of specific alkyl groups was found to be essential for improving in vitro activity. mdpi.com

Electronic Effects : The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) modifies the electron distribution of the pyrazine ring. This can affect the strength of key interactions, such as hydrogen bonds and π-π stacking, between the ligand and receptor residues. nih.gov For example, an EWG could enhance the hydrogen bond donating capacity of a nearby N-H group, leading to stronger binding.

The table below illustrates hypothetical effects of different substituents on the pyrazine ring, based on general medicinal chemistry principles.

| Substituent Position | Substituent Type | Predicted Effect on Potency | Rationale |

| C3 or C5 | Small, hydrophobic (e.g., -CH₃) | Potential Increase | May occupy a small hydrophobic pocket in the receptor. |

| C3 or C5 | Bulky, hydrophobic (e.g., -t-Butyl) | Potential Decrease | May cause steric clash with the receptor surface. |

| C6 | Electron-withdrawing (e.g., -Cl, -CF₃) | Potential Increase/Decrease | Could modulate pKa of the amine linker or ring nitrogens, affecting binding interactions. |

| C6 | Hydrogen bond donor/acceptor (e.g., -OH, -NH₂) | Potential Increase | Could form additional hydrogen bonds with the receptor. |

This table is illustrative and based on general SAR principles; specific effects would require experimental validation.

Bioisosteric replacement is a powerful strategy in drug design where a functional group or an entire molecular scaffold is replaced by another with similar physical or chemical properties. nih.gov Replacing the pyrazine core of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine with other heterocyclic rings (isosteres) can modulate activity, selectivity, and physicochemical properties.

For instance, replacing the pyrazine ring with a pyrimidine (B1678525) or a pyridine could alter the position of the nitrogen atoms, thereby changing the geometry and hydrogen bonding capabilities of the molecule. nih.gov Such a subtle change can lead to significant differences in biological activity. In one study, the bioisosteric replacement of a C-H in a 2-aminopyridine (B139424) scaffold with a nitrogen atom to form a 2-aminopyrimidine (B69317) resulted in a 438-fold loss in potency, demonstrating the high sensitivity of receptor binding to the core structure. nih.gov The choice of isostere can also influence metabolic stability; for example, some heterocyclic rings are more or less susceptible to metabolism than others. This strategy allows for the exploration of novel chemical space while retaining the key pharmacophoric features necessary for biological activity.

Amide Linker Variations and Their Contribution to Efficacy

The amine linker connecting the fluoropyridine and pyrazine rings is a critical element of the molecular scaffold. Although the parent compound has an amine linker (-NH-), variations involving its replacement with other functionalities, such as amides (-NHCO-), ureas (-NHCONH-), or sulfonamides (-NHSO₂-), can significantly impact the molecule's properties. nih.gov

Modifying the linker affects several key parameters:

Rigidity and Conformation : An amide linker is more rigid and planar than a flexible amine linker. This conformational constraint can lock the molecule into a bioactive conformation, enhancing receptor binding and potency.

Hydrogen Bonding : An amide group introduces an additional hydrogen bond acceptor (the carbonyl oxygen) and maintains a hydrogen bond donor (the N-H). This can lead to new or stronger interactions with the target protein.

Solubility and Permeability : Replacing an amine with an amide or urea (B33335) can increase aqueous solubility, which may be beneficial for drug development. nih.gov However, it can also impact cell permeability.

Metabolic Stability : Amide bonds are generally more stable to metabolic degradation than some other functionalities, potentially leading to a longer half-life.

In a study on related compounds, replacing an ether linkage with an amide or urea resulted in a significant improvement in solubility (up to 53-fold), although it was accompanied by a reduction in potency. nih.gov This illustrates the trade-offs involved in linker modification and underscores the need to find an optimal balance between potency and physicochemical properties.

Design Strategies for Improved Activity and Receptor Interaction

Based on the SAR principles discussed, several strategies can be employed to design analogues of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine with improved activity and receptor interaction. The goal is to optimize multiple parameters simultaneously, including potency, selectivity, and drug-like properties.

Structure-Based Design : If the structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogues will bind. This allows for the rational design of substituents on the pyrazine or pyridine rings that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor. nih.gov

Lipophilicity Modulation : As previously mentioned, lipophilicity is a key parameter. Design strategies can aim to fine-tune the lipophilic character by introducing specific substituents. For example, replacing a methyl group with a trifluoromethyl group can alter lipophilicity and electronic properties, potentially improving cell permeability and metabolic stability. nih.gov

Conformational Constraint : Introducing elements that reduce the number of rotatable bonds can pre-organize the molecule into its active conformation, reducing the entropic penalty of binding and thus increasing affinity. nih.gov This could be achieved by incorporating cyclic structures or introducing double bonds into flexible linkers.

Selectivity Enhancement : To improve selectivity for a specific target over related ones (e.g., different kinase isoforms), design efforts can focus on exploiting subtle differences in the binding sites. For example, designing a substituent that interacts with a non-conserved amino acid residue in the target of interest can confer high selectivity. nih.gov

The table below summarizes potential design strategies and their intended outcomes.

| Strategy | Modification Example | Intended Outcome |

| Optimize Fluorine Position | Synthesize 3-fluoro and 4-fluoro pyridine analogues. | Enhance binding affinity and/or metabolic stability. |

| Pyrazine Ring Decoration | Add small alkyl or polar groups at C5 or C6. | Probe for additional binding pockets and improve potency/selectivity. |

| Core Isosteric Replacement | Replace pyrazine with pyrimidine or triazine. | Modulate pKa, solubility, and patentability. |

| Linker Modification | Replace the amine linker with a rigid amide. | Improve binding by conformational restriction. |

By systematically applying these strategies, medicinal chemists can navigate the complex SAR landscape to develop novel N-(5-Fluoropyridin-2-yl)pyrazin-2-amine analogues with superior therapeutic potential.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand, such as N-(5-Fluoropyridin-2-yl)pyrazin-2-amine, within the active site of a target protein, like CDK2. These simulations provide insights into the geometry and energetics of the ligand-receptor complex, guiding further optimization.

For N-(5-Fluoropyridin-2-yl)pyrazin-2-amine, docking simulations against the ATP-binding site of CDK2 suggest a binding mode characteristic of many kinase inhibitors. The pyrazin-2-amine core acts as a scaffold, positioning the fluoropyridinyl group and other potential substituents into specific sub-pockets of the active site. The predicted binding affinity is influenced by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on similar 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting CDKs have shown that these computational predictions correlate well with experimental bioactivities. nih.govnih.gov

Docking studies on pyrimidine-based inhibitors analogous to N-(5-Fluoropyridin-2-yl)pyrazin-2-amine reveal a conserved pattern of interactions within the CDK2 active site. mdpi.com The primary interactions involve the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.

Specifically, the pyrazine (B50134) and pyridine (B92270) nitrogen atoms are predicted to act as hydrogen bond acceptors and donors with the backbone amide and carbonyl groups of key hinge residues. In CDK2, these interactions typically involve Leu83. mdpi.comnih.gov The 2-amino group of the pyrimidine (B1678525) ring can form a hydrogen bond with the carbonyl of Leu83, while a pyrimidine ring nitrogen can interact with the backbone NH of the same residue. mdpi.com The 5-fluoropyridin-2-yl moiety extends into a hydrophobic pocket, where the fluorine atom can form favorable halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and selectivity.

| Ligand Moiety | Receptor Residue (CDK2) | Interaction Type | Predicted Role |

|---|---|---|---|

| Pyrazine Ring Nitrogen | Leu83 (Backbone NH) | Hydrogen Bond | Anchors ligand in hinge region |

| Exocyclic Amine (-NH-) | Leu83 (Backbone C=O) | Hydrogen Bond | Primary anchoring interaction |

| 5-Fluoropyridin-2-yl | Hydrophobic Pocket (Ile10, Phe82) | Hydrophobic/van der Waals | Occupies pocket near gatekeeper residue |

| Fluorine Atom | Asp145/Lys89 | Electrostatic/Halogen Bond | Enhances affinity and selectivity |

While most kinase inhibitors target the highly conserved ATP-binding site, allosteric inhibitors offer an alternative approach with the potential for greater selectivity. nih.govchemrxiv.org Computational studies have identified potential allosteric binding sites on the surface of CDKs that are distinct from the active site. nih.govnih.gov One such pocket in CDK2 is located adjacent to the ATP site, extending from the DFG (Asp-Phe-Gly) motif region and situated above the C-helix. nih.gov

Molecular docking simulations can be employed to screen for molecules, including N-(5-Fluoropyridin-2-yl)pyrazin-2-amine and its analogues, that may bind to these allosteric sites. Binding to this pocket can induce conformational changes in the kinase, for example, by altering the position of the C-helix, which is crucial for cyclin binding and subsequent kinase activation. nih.gov While there are no specific reports of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine acting as an allosteric inhibitor, analysis of its structure against known allosteric pockets could reveal its potential for this mode of inhibition, guiding the design of novel, selective modulators of CDK activity. nih.govnih.gov

Molecular Dynamics Simulations to Predict Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the physical movements of atoms and molecules over time, offering a dynamic view of the ligand-receptor complex that complements the static picture from molecular docking. nih.gov For the N-(5-Fluoropyridin-2-yl)pyrazin-2-amine-CDK2 complex, MD simulations can validate the stability of the docked pose and provide insights into the flexibility of both the ligand and the protein. rsc.org

Simulations typically run for nanoseconds to microseconds can reveal:

Stability of Key Interactions: MD trajectories can be analyzed to determine the persistence of hydrogen bonds and other key interactions identified in docking studies. For instance, the stability of the hydrogen bonds with the Leu83 hinge residue would be a key indicator of a stable binding mode. rsc.org

Conformational Changes: These simulations can show how the protein conformation adapts upon ligand binding. This is crucial for understanding induced-fit mechanisms and the potential for allosteric modulation.

Water Dynamics: MD simulations can elucidate the role of water molecules in mediating ligand-receptor interactions, which can be critical for affinity and selectivity.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, helping to rank potential inhibitors. nih.gov

Studies on similar N-(pyridin-2-yl)pyrimidin-2-amine derivatives have used MD simulations to confirm the stability of the inhibitor within the CDK active site and to identify crucial polar and electrostatic interactions that govern bioactivity. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) Approaches to Scaffold Elucidation

Fragment-based drug discovery (FBDD) is a strategy that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to the biological target. nih.gov These fragments are then grown or linked together to produce a higher-affinity lead compound. The N-(5-Fluoropyridin-2-yl)pyrazin-2-amine scaffold is well-suited for discovery via FBDD.

The process would typically involve:

Fragment Screening: A library of small fragments would be screened against CDK2 using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR). A simple pyrazine-amine or fluoropyridine fragment might be identified as a hit.

Hit Validation and Structural Analysis: X-ray crystallography would reveal the precise binding mode of the fragment. For instance, a pyrazine-based fragment might be found to form the key hydrogen bonds with the kinase hinge region. researchgate.net

Fragment Elaboration: With the fragment's binding mode understood, chemists would use structure-based design to "grow" the fragment into unoccupied pockets of the active site to increase affinity. The pyrazine-amine core would serve as an anchor, and synthetic chemistry would be used to add moieties like the fluoropyridine group to exploit nearby hydrophobic and polar interactions. nih.govresearchgate.net This approach allows for the systematic exploration of chemical space and the optimization of ligand efficiency. astx.com

Structure-Based Drug Design (SBDD) for Optimization of N-(5-Fluoropyridin-2-yl)pyrazin-2-amine Analogues

Structure-Based Drug Design (SBDD) is a rational design methodology that relies on the three-dimensional structure of the target protein to guide the optimization of lead compounds. nih.gov Once an initial hit like N-(5-Fluoropyridin-2-yl)pyrazin-2-amine is identified, SBDD is employed to iteratively improve its potency, selectivity, and pharmacokinetic properties.

Using the crystal structure of the N-(5-Fluoropyridin-2-yl)pyrazin-2-amine-CDK2 complex (obtained either experimentally or through reliable modeling), medicinal chemists can:

Identify Opportunities for Improved Binding: Analysis of the complex might reveal unfilled pockets or opportunities to form additional hydrogen bonds. For example, if a nearby pocket contains a polar residue like Lys89, analogues could be designed with functional groups that can form a salt bridge or hydrogen bond with it. nih.gov

Enhance Selectivity: By comparing the active sites of different kinases (e.g., CDK2 vs. other CDKs or off-target kinases), analogues can be designed to exploit subtle differences. For instance, a substituent might be added that sterically clashes with a residue in an off-target kinase but fits perfectly into the CDK2 active site. nih.gov

Improve Physicochemical Properties: SBDD can also guide modifications to improve properties like solubility and metabolic stability without compromising binding affinity.

Future Perspectives and Emerging Research Directions

Exploration of Novel Therapeutic Indications for Scaffold Derivatives

The versatile structure of the pyrazine (B50134) ring allows for extensive chemical modifications, which in turn can fine-tune the biological activity and specificity of its derivatives. nih.gov This adaptability has spurred research into new therapeutic applications for compounds derived from the N-(5-fluoropyridin-2-yl)pyrazin-2-amine scaffold. While this specific scaffold is a subject of ongoing investigation, the broader class of pyrazine and pyrazole (B372694) derivatives has shown a wide range of biological activities, suggesting potential new directions for research. nih.govmdpi.com

Researchers are actively exploring the potential of these derivatives in several key therapeutic areas:

Oncology: Pyrazine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer. nih.gov The development of kinase inhibitors is a particularly active area, with several pyrazine-containing molecules already approved by the FDA for cancer treatment. nih.gov For instance, derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as highly potent and selective inhibitors of CDK4/6, which are crucial regulators of the cell cycle and are often dysregulated in cancers like melanoma. nih.gov Further research may uncover new oncology indications for derivatives of the N-(5-Fluoropyridin-2-yl)pyrazin-2-amine scaffold.

Antimicrobial Agents: With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal drugs. Pyrazine derivatives have shown significant efficacy against a variety of pathogenic microorganisms. nih.gov Their ability to inhibit microbial growth makes them promising candidates for the development of novel anti-infective therapies. nih.gov

Central Nervous System (CNS) Disorders: Pyrazoline derivatives, which share structural similarities with pyrazines, have been investigated for their potential as antidepressant and monoamine oxidase (MAO) inhibitor agents. nih.gov This suggests that derivatives of the N-(5-Fluoropyridin-2-yl)pyrazin-2-amine scaffold could be explored for their potential to treat a range of neurological and psychiatric conditions.

Inflammatory Diseases: Certain pyrazoline derivatives have also demonstrated promising anti-inflammatory activity in preclinical studies. nih.gov This opens up the possibility of developing new treatments for chronic inflammatory diseases based on this chemical framework.

| Therapeutic Area | Examples of Investigated Activities | Supporting Evidence |

|---|---|---|

| Oncology | Cytotoxicity against lung cancer cells, Kinase inhibition (CDK4/6, VEGFR-2) | Pyrazine-based compounds have shown cytotoxic effects and several FDA-approved kinase inhibitors contain a pyrazine moiety. nih.govnih.govnih.govresearchgate.net |

| Infectious Diseases | Antibacterial and antifungal activity | Pyrazine derivatives have demonstrated significant efficacy against various pathogenic microorganisms. nih.gov |

| CNS Disorders | Antidepressant and MAO inhibitor activity | Pyrazoline derivatives have been investigated for their potential in treating depression. nih.gov |

| Inflammatory Diseases | Anti-inflammatory activity | Some pyrazoline derivatives have shown promising anti-inflammatory effects in preclinical models. nih.gov |

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of novel derivatives is crucial for the exploration of their therapeutic potential. Researchers are continuously working on developing advanced synthetic methodologies to create libraries of compounds based on the N-(5-Fluoropyridin-2-yl)pyrazin-2-amine scaffold.

Recent advancements in synthetic organic chemistry are being applied to the synthesis of pyrazine and other nitrogen-containing heterocyclic compounds:

Automated Synthesis: Automated two-step synthesis protocols have been successfully employed for the preparation of N-(5-phenylpyrazin-2-yl)-benzamide derivatives, enabling the rapid generation of compound libraries for screening. nih.gov

Mild Reaction Conditions: The development of synthetic routes that proceed under mild conditions is a key goal. For example, a method for the synthesis of fluorinated pyrimidines from amidine hydrochlorides has been developed that offers excellent yields under gentle conditions. researchgate.net

Modern Coupling Reagents: The use of advanced coupling reagents, such as HATU (O–(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), has facilitated the efficient synthesis of complex molecules like pyrazine-linked 2-aminobenzamides. semanticscholar.org

Catalysis: Palladium-catalyzed amination reactions have been utilized for the synthesis of certain pyrazine derivatives, showcasing the power of transition-metal catalysis in constructing carbon-nitrogen bonds. nih.gov

| Methodology | Description | Example Application |

|---|---|---|

| Automated Synthesis | Utilizes robotic systems for high-throughput synthesis of compound libraries. | Preparation of N-(5-phenylpyrazin-2-yl)-benzamide derivatives. nih.gov |

| Mild Condition Synthesis | Employs reaction conditions that are less harsh, improving yields and reducing byproducts. | Synthesis of fluorinated pyrimidines from amidine hydrochlorides. researchgate.net |

| Advanced Coupling Reagents | Uses modern reagents to facilitate the formation of chemical bonds, such as amide bonds. | Amide coupling using HATU for the synthesis of 2-aminoanilide compounds. semanticscholar.org |

| Palladium-Catalyzed Amination | A transition-metal catalyzed cross-coupling reaction for the formation of C-N bonds. | Synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives. nih.gov |

Addressing Challenges in Specificity and Efficacy

A key challenge in the development of any new drug is ensuring that it is both effective and highly specific for its intended target, thereby minimizing off-target effects and potential toxicity. For derivatives of the N-(5-Fluoropyridin-2-yl)pyrazin-2-amine scaffold, particularly in the context of kinase inhibitors, achieving selectivity is paramount.

Structural modifications to the pyrazine ring can significantly influence the pharmacological properties of the resulting compounds. nih.gov Researchers are employing a variety of strategies to enhance the specificity and efficacy of these derivatives:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of the scaffold and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features that are responsible for potency and selectivity.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how a compound will bind to its target protein, allowing for the rational design of more specific inhibitors.

Selectivity Profiling: It is essential to test new compounds against a broad panel of related targets to ensure their selectivity. For example, in the development of kinase inhibitors, new molecules are often screened against a large number of different kinases.

An example of the successful application of these principles is the development of second-generation BTK inhibitors like acalabrutinib, a pyrazine-containing drug, which exhibits greater selectivity and a better safety profile compared to the first-generation inhibitor ibrutinib. nih.gov

Q & A

Q. Key Parameters :

Advanced: How can crystallographic software (e.g., SHELX, OLEX2) resolve structural ambiguities in fluorinated pyrazine derivatives?

Q. Answer :

- Structure Solution : Use SHELXD (in SHELX) for phase problem resolution via dual-space methods, particularly effective for small molecules with heavy atoms (e.g., fluorine) .

- Refinement : SHELXL allows anisotropic displacement parameter refinement for fluorine atoms, critical for modeling disorder or thermal motion .

- Visualization : OLEX2 integrates electron density maps (e.g., maps) to validate hydrogen bonding between the fluoropyridine and pyrazine moieties .

Q. Case Study :

- Fluorine’s high electron density can cause artifacts in Fourier maps. Use TWINABS (in SHELX) for data scaling if twinning is suspected .

Basic: Which spectroscopic techniques are optimal for characterizing N-(5-Fluoropyridin-2-yl)pyrazin-2-amine?

Q. Answer :

- NMR : NMR confirms fluorine substitution (δ ≈ -120 ppm for pyridine-F), while NMR identifies NH₂ protons (δ 5.5–6.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 207.07) and detects fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for C-F (1100–1000 cm⁻¹) and N-H (3400–3300 cm⁻¹) confirm functional groups .

Advanced: How do DFT calculations elucidate electronic properties of fluorinated pyrazine derivatives?

Q. Answer :

- HOMO-LUMO Analysis : Fluorine’s electronegativity lowers the HOMO energy, reducing the energy gap (e.g., ΔE ≈ 4.5 eV), enhancing charge-transfer properties .

- NLO Properties : Pyrazine’s π-conjugation and fluorine’s inductive effect increase hyperpolarizability (β), making derivatives candidates for nonlinear optics .

- Reactivity Descriptors : Global electrophilicity index (ω) predicts reactivity toward nucleophiles, aiding in rational drug design .

Q. Computational Workflow :

Optimize geometry at B3LYP/6-311++G(d,p).

Calculate FMOs and NLO parameters using Gaussian09 .

Advanced: How to address contradictions in reported biological activity data?

Q. Answer :

- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to confirm specificity .

- Enzyme Assays : Use recombinant kinases (e.g., TRK) to test inhibition, controlling for off-target effects via competitive binding assays .

- Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives from rapid degradation .

Example :

A study reported weak anticancer activity due to poor solubility. Reformulate with PEG-based carriers to improve bioavailability .

Basic: What storage conditions ensure compound stability?

Q. Answer :

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Atmosphere : Use argon/vacuum-sealed containers to avoid hydrolysis of the amine group .

- Solubility : Dissolve in DMSO (dry) for long-term storage; avoid aqueous buffers unless lyophilized .

Advanced: What strategies improve regioselectivity in functionalizing the pyrazine core?

Q. Answer :

- Directing Groups : Install temporary protecting groups (e.g., Boc on NH₂) to steer electrophilic substitution to the 3-position .

- Metal-Mediated Coupling : Use Pd-catalyzed C-H activation with pyridine-based ligands to target specific positions .

- Microwave-Assisted Synthesis : Enhance reaction kinetics to favor thermodynamically stable products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.